molecular formula C13H13NO2 B11892447 Methyl 2-(2-methylquinolin-6-yl)acetate

Methyl 2-(2-methylquinolin-6-yl)acetate

Cat. No.: B11892447
M. Wt: 215.25 g/mol
InChI Key: ALSYULINLJZXTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-methylquinolin-6-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-methylquinolin-6-yl)acetic acid with methanol in the presence of an acid catalyst . This reaction typically requires heating under reflux conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted esterification has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylquinolin-6-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .

Scientific Research Applications

Methyl 2-(2-methylquinolin-6-yl)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-methylquinolin-6-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position enhances its stability and reactivity compared to other quinoline derivatives .

Biological Activity

Methyl 2-(2-methylquinolin-6-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline ring, which is known for its diverse biological activities. The presence of the methyl group at the 2-position enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. The ester functional group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Quinoline derivatives are known to intercalate into DNA, which can inhibit DNA replication and transcription in cancer cells. This property is crucial for compounds targeting rapidly dividing cells.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating various signaling pathways that lead to apoptosis or cell cycle arrest in cancer cells.
  • Antimicrobial Activity : Some studies suggest that quinoline derivatives possess antimicrobial properties, which could be beneficial in treating infections alongside cancer therapies .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinoline ring significantly affect the biological activity of the compound. For instance:

  • Substituents at C6 : Variations at this position have been shown to enhance antiplasmodial activity. Compounds with fluorine or chlorine substitutions demonstrate improved efficacy against malaria parasites compared to their unsubstituted counterparts .
  • Ester vs. Amine Groups : The presence of an ester group can influence solubility and bioavailability, making methyl esters more favorable in certain pharmacological contexts compared to their amine analogs .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.

CompoundTargetActivity TypeEC50 (nM)Reference
This compoundCancer Cells (MCF-7)AntiproliferativeIC50 = 12.51
Styrylquinoline AnalogDd2 Strain (Malaria)AntiplasmodialEC50 = 21.0
Quinoline N-OxidesVarious EnzymesEnzyme InhibitionNot Specified

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on breast cancer cell lines (MCF-7), with an IC50 value indicating effective growth inhibition . The mechanism involves inducing apoptosis through upregulation of cleaved PARP levels.
  • Antimalarial Efficacy : A series of quinoline derivatives, including those related to this compound, have shown promising results against malaria parasites, with some derivatives achieving low nanomolar EC50 values against the Dd2 strain, highlighting their potential as antimalarial agents .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity, although further research is needed to fully elucidate these effects and their mechanisms .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-(2-methylquinolin-6-yl)acetate

InChI

InChI=1S/C13H13NO2/c1-9-3-5-11-7-10(8-13(15)16-2)4-6-12(11)14-9/h3-7H,8H2,1-2H3

InChI Key

ALSYULINLJZXTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CC(=O)OC

Origin of Product

United States

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